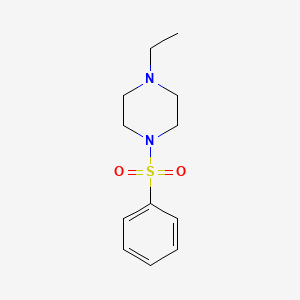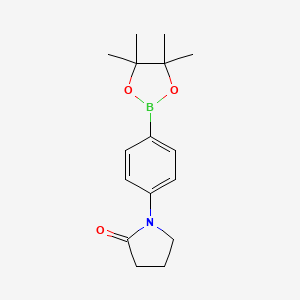![molecular formula C13H19BrN2O B3070438 1-[2-(4-Bromo-2-methylphenoxy)ethyl]piperazine CAS No. 1003403-17-5](/img/structure/B3070438.png)
1-[2-(4-Bromo-2-methylphenoxy)ethyl]piperazine
Vue d'ensemble
Description
1-(2-(4-Bromo-2-methylphenoxy)ethyl)piperazine (1-BEMPE) is an organic compound with a variety of applications in the scientific and medical fields. It is a member of the piperazine family, which is a group of compounds that have a cyclic structure of two nitrogen atoms connected by a single bond. 1-BEMPE is a colorless liquid with a melting point of -60°C and a boiling point of 215°C. It is soluble in water and has a low toxicity, making it an attractive compound for use in research and lab experiments.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
1-[2-(4-Bromo-2-methylphenoxy)ethyl]piperazine and related compounds have been synthesized through various chemical methodologies, often targeting improved yields, green chemistry practices, and applications in different fields like medicinal chemistry. For instance, compounds containing a piperazine nucleus have been synthesized starting from different precursors and evaluated for biological activities, employing techniques like conventional, microwave, and ultrasound-mediated methods to optimize conditions and enhance green chemistry aspects. These compounds have shown promising results in antimicrobial, antioxidant, antiurease, and anti-α-glucosidase activities, with their enzyme inhibitory potentials further validated through molecular docking (Mermer et al., 2018).
Biological Applications
Piperazine derivatives, including those related to 1-[2-(4-Bromo-2-methylphenoxy)ethyl]piperazine, have been synthesized and evaluated for various biological activities. For instance, some xanthone derivatives have been assessed for their antimycobacterial activity against M. tuberculosis, with certain compounds showing high inhibition rates, highlighting their potential in tuberculosis treatment (Szkaradek et al., 2008). Additionally, compounds with a piperazine moiety have been studied for their potential as dopamine transporter ligands, indicating their relevance in developing therapeutic agents for conditions such as cocaine abuse (Hsin et al., 2002).
Propriétés
IUPAC Name |
1-[2-(4-bromo-2-methylphenoxy)ethyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O/c1-11-10-12(14)2-3-13(11)17-9-8-16-6-4-15-5-7-16/h2-3,10,15H,4-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMYTQXSUCDTIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCCN2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Bromo-2-methylphenoxy)ethyl]piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



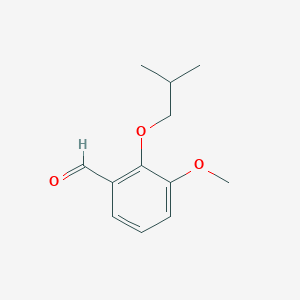
![N-[4-(Tert-butyl)benzyl]-4-ethoxyaniline](/img/structure/B3070367.png)
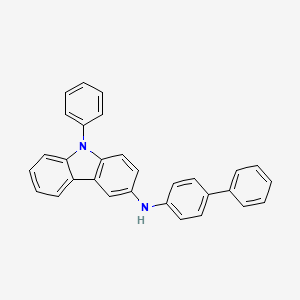
![(2E)-1-(2,5-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B3070400.png)
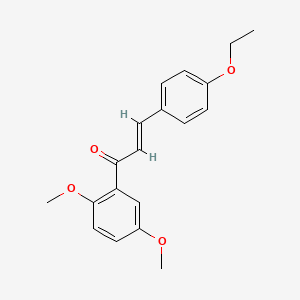
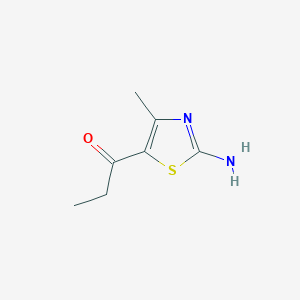
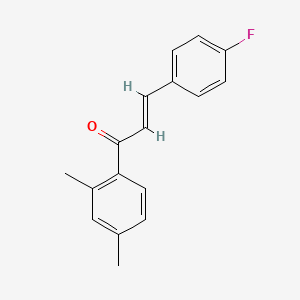
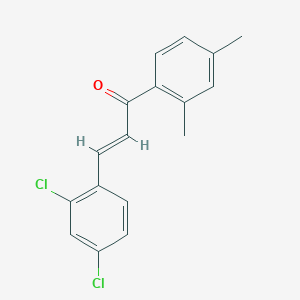
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,4-dimethylphenyl)prop-2-en-1-one](/img/structure/B3070425.png)


